molecular formula C18H19FN2O2 B5722504 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B5722504
M. Wt: 314.4 g/mol
InChI Key: VNNYASBHZWEYAF-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole ring and a fluorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and 2-fluorobenzyl chloride.

    Formation of Intermediate: The 1,3-benzodioxole is reacted with a suitable base to form the corresponding benzodioxole anion, which is then reacted with 2-fluorobenzyl chloride to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with piperazine under appropriate conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or fluorophenyl rings are replaced with other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)piperazine: The fluorine atom is positioned differently on the phenyl ring, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-3-1-2-4-16(15)21-9-7-20(8-10-21)12-14-5-6-17-18(11-14)23-13-22-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNYASBHZWEYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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